N-(5-((2-oxo-2-((2-(trifluoromethyl)phenyl)amino)ethyl)thio)-1,3,4-thiadiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide
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Description
N-(5-((2-oxo-2-((2-(trifluoromethyl)phenyl)amino)ethyl)thio)-1,3,4-thiadiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide is a useful research compound. Its molecular formula is C23H22F3N5O4S3 and its molecular weight is 585.64. The purity is usually 95%.
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Scientific Research Applications
Antimicrobial and Antituberculosis Activity
Research has demonstrated that certain compounds structurally related to N-(5-((2-oxo-2-((2-(trifluoromethyl)phenyl)amino)ethyl)thio)-1,3,4-thiadiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide exhibit antimicrobial and antituberculosis activities. For example, a study by Jeankumar et al. (2013) found that ethyl-4-(4-((substituted benzyl)amino)piperidin-1-yl)-2-(phenyl/pyridyl)thiazole-5-carboxylates, which are structurally similar, showed activity against Mycobacterium tuberculosis. Another study by Khalid et al. (2016) synthesized derivatives with similar structural components and found them to have moderate to talented antibacterial activity.
Enzymatic Inhibition
Some derivatives structurally related to the compound have shown potential as enzymatic inhibitors. In a study by Khalid et al. (2016), compounds were synthesized and screened for their inhibitory activity against butyrylcholinesterase, a significant enzyme in the human body. This suggests potential applications in diseases where enzyme regulation is crucial.
Anticancer Activity
Research has also explored the anticancer properties of compounds with structures resembling this compound. For instance, Ravinaik et al. (2021) designed and synthesized benzamides with similar structural components and evaluated their effectiveness against various cancer cell lines, finding moderate to excellent activity.
Anticonvulsant and Antioxidant Properties
Another area of interest is the anticonvulsant and antioxidant potential of structurally related compounds. A study by Singh et al. (2012) on 1,3,4-thiadiazol derivatives, similar in structure, revealed good anticonvulsant activity, indicating potential for neurological applications. Similarly, Hamama et al. (2013) synthesized N-substituted-2-amino-1,3,4-thiadiazoles and found them to possess promising antioxidant activities.
Nematocidal Activity
Derivatives with structures akin to this compound have been investigated for their nematocidal properties. Liu et al. (2022) synthesized novel 1,2,4-oxadiazole derivatives containing a 1,3,4-thiadiazole amide group and reported good nematocidal activity against certain species.
Properties
IUPAC Name |
N-[5-[2-oxo-2-[2-(trifluoromethyl)anilino]ethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-4-piperidin-1-ylsulfonylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22F3N5O4S3/c24-23(25,26)17-6-2-3-7-18(17)27-19(32)14-36-22-30-29-21(37-22)28-20(33)15-8-10-16(11-9-15)38(34,35)31-12-4-1-5-13-31/h2-3,6-11H,1,4-5,12-14H2,(H,27,32)(H,28,29,33) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AJFZSFGWHBGUNY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NN=C(S3)SCC(=O)NC4=CC=CC=C4C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22F3N5O4S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
585.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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